N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide
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Overview
Description
N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide is a compound that features a nitrothiophene moiety linked to a hydrazine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with N-hydroxyhydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and proteins, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-2-[(5-nitrofuryl)methylidene]hydrazine-1-carboxamide: Similar structure with a furan ring instead of a thiophene ring.
N-Hydroxy-2-[(5-nitropyridyl)methylidene]hydrazine-1-carboxamide: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide is unique due to the presence of the nitrothiophene moiety, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
395639-36-8 |
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Molecular Formula |
C6H6N4O4S |
Molecular Weight |
230.20 g/mol |
IUPAC Name |
1-hydroxy-3-[(5-nitrothiophen-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C6H6N4O4S/c11-6(9-12)8-7-3-4-1-2-5(15-4)10(13)14/h1-3,12H,(H2,8,9,11) |
InChI Key |
CLNYXVWWWCIZLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=NNC(=O)NO |
Origin of Product |
United States |
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